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Compound of Interest |

1-(2-Methoxy-5-
Compound Name:
methylphenyl)ethanol
CAS No.: 926255-20-1
Cat. No.: B2774078

Executive Summary & Compound Identity

This technical guide provides a rigorous spectroscopic profile for 1-(2-Methoxy-5-
methylphenyl)ethanol (CAS: 33875-89-7).[1] Designed for analytical chemists and synthetic
researchers, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) signatures necessary for structural validation.[1]

The compound is a secondary benzylic alcohol, typically synthesized via the reduction of 2'-
methoxy-5'-methylacetophenone.[1] Its characterization relies on distinguishing the 1,2,5-
trisubstituted aromatic pattern and the transformation of the acetyl group into a hydroxyethyl
moiety.[1]
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Property Data

IUPAC Name 1-(2-Methoxy-5-methylphenyl)ethanol
CAS Number 33875-89-7

Molecular Formula C10H1402

Molecular Weight 166.22 g/mol

Monoisotopic Mass 166.0994 Da

) Viscous oil or low-melting solid (racemic
Physical State )
mixture)

Synthesis & Structural Context

Understanding the precursor is critical for interpreting the spectra, particularly for identifying
unreacted starting material.[1]

e Precursor: 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3).[1][2][3]
» Transformation: Reduction of the ketone carbonyl (

) to a secondary alcohol (
)[1]

o Key Spectroscopic Change: Disappearance of the ketone carbonyl stretch (~1675 cm~1) and
appearance of the hydroxyl stretch (~3400 cm~2).[1] In NMR, the acetyl methyl singlet (~2.60
ppm) converts to a doublet (~1.48 ppm).[1]

Characterization Workflow
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Spectroscopic Validation
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Figure 1: Logical workflow for the isolation and structural confirmation of the target alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the anticipated high-resolution NMR data in CDCls, derived from
structure-activity relationships of the precursor ketone and analogous 2-methoxy-5-methyl
systems (e.g., Creosol derivatives).

'H NMR Data (400 MHz, CDClIs)

The aromatic region displays a characteristic 1,2,5-substitution pattern.[1] The coupling
constants (

) are critical for distinguishing the protons.
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Shift (
Position Mult. (Hz)
, ppm)

Assignment
Logic

Ortho to alkyl
side chain. Shifts
upfield from
~7.52 ppm in the
Ar-H6 7.15-7.22 d ~2.0 ketone precuirsor
due to loss of
carbonyl
anisotropy.[1]
Shows meta-

coupling to H4.

Para to alkyl side
chain. Coupled
ortho to H3 and
meta to H6.[1]

Ar-H4 7.02 -7.08 dd 8.2,2.0

Ortho to
Methoxy.
Shielded by the
electron-donating
OMe group.[1]
Strong ortho

Ar-H3 6.78 — 6.85 d 8.2

coupling to H4.
[1]

Benzylic
Methine.
Characteristic
CH-OH 5.05-5.15 o} 6.4 quartet due to
coupling with the
adjacent methyl

group.[1]

O-CHs 3.82-3.86 s - Methoxy Group.
Strong singlet,
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typical for aryl
methyl ethers.[1]

Aromatic Methyl.
Position 5.[1]
Chemical shift is

Ar-CHs 2.28 -2.32 S - ] ]
consistent with
toluene

derivatives.[1]

Hydroxyl. Shift
varies with
concentration

OH 2.00 - 2.60 brs -
and temperature.
[1] Exchangeable

with D20.

Terminal Methyl.
Doublet due to
CHs (Ethyl) 1.45-1.50 d 6.4 coupling with the

benzylic methine.

[1]

13C NMR Data (100 MHz, CDCls)
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Shift (
Carbon Type Assignment
, bpm)
) C2. Deshielded by oxygen
Aromatic C-O 1545 -155.5 ]
attachment (ipso).[1]
. C1.[1] Ipso to the ethanol side
Aromatic C-C 133.0-1345 ]
chain.[1]
) C5.[1] Ipso to the methyl
Aromatic C-C 129.5-130.5
group.[1]
Aromatic CH 127.0-128.0 C4.[1] Meta to methoxy.[1]
. C6.[1] Ortho to ethanol chain.
Aromatic CH 125.0 -126.0 o
) C3.[1] Ortho to methoxy
Aromatic CH 110.5-111.5 ]
(shielded).[1]
] CH-OH.[1] Characteristic
Benzylic CH 66.0 — 67.5
secondary alcohol carbon.[1]
Methoxy CHs 55.0 -55.8 O-CHs.[1]
Ethyl CHs 235-245 CH(OH)-CHs.[1]
Ar-Methyl CHs 20.5-21.0 Ar-CHs.

Mass Spectrometry (MS) Profile

Mass spectrometry analysis, particularly Electron lonization (El), often results in significant
fragmentation for benzylic alcohols.[1]

« lonization Mode: EI (70 eV)
e Molecular lon (

): m/z 166 (Often weak or distinct).[1]

Projected Fragmentation Pathway
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¢ Dehydration (

): Loss of water is the dominant pathway for benzylic alcohols, generating a styrene-like
cation (

148).[1]
¢ Methyl Loss (
): Loss of the terminal methyl group from the ethyl chain or the aromatic methyl.[1]

¢ Alpha Cleavage: Cleavage adjacent to the hydroxyl group.[1]

Molecular lon

[M]+ m/z 166

~H20 (18) - CH3 (15)

[M - H20]+
m/z 148
(Styrene derivative)

earrangement

Tropylium/Benzyl Cation
m/z 119/91

Click to download full resolution via product page
Figure 2: Predicted EI-MS fragmentation pathway showing the dominant dehydration step.
Infrared (IR) Spectroscopy
IR is the primary tool for confirming the success of the reduction reaction (Ketone

Alcohol).[1]
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Functional Group Wavenumber (cm~?) Description

Broad, strong. Indicates
O-H Stretch 3350 — 3450 secondary alcohol.[1] (Absent

in precursor).

Weak aromatic C-H stretching.

C-H Stretch (Ar) 3000 — 3050 o
Methyl and methine C-H
C-H Stretch (Alk) 2850 — 2970 _
stretching.[1]
) Characteristic aromatic ring
C=C Aromatic 1490 - 1600 )
breathing modes.[1]
Strong bands for Alkyl-O-Aryl
C-O Stretch 1030 - 1250

(ether) and C-O (alcohol).[1]

Indicative of 1,2,5-
Out-of-Plane Bending 800 — 820 trisubstituted benzene (2
adjacent H, 1 isolated H).[1]

Experimental Protocols

Sample Preparation for NMR
e Solvent: Use CDCIs (Chloroform-d, 99.8% D) with 0.03% TMS as an internal standard.[1]

o Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (presence of inorganic salts from the reduction workup),
filter through a small plug of cotton or glass wool into the NMR tube.[1]

e Acquisition:
o 1H: 16 scans, 1 second relaxation delay.

o 13C: 256-512 scans, proton-decoupled.[1]

Quality Control & Impurities
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Common impurities from the synthesis (reduction of 2'-methoxy-5'-methylacetophenone)

include:

Unreacted Ketone: Look for a singlet at ~2.60 ppm (acetyl methyl) and ~7.52 ppm
(deshielded Ar-H6).[1]

Over-reduction (Ethyl derivative): If hydrogenolysis occurs (rare with NaBHa, possible with
Pd/C), look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm (ethyl group).[1]

Solvent Residuals: Ethanol (triplet ~1.25, quartet ~3.72 in CDCIs) or Ethyl Acetate (singlet
~2.05, quartet ~4.12, triplet ~1.26).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 1-(2-
Methoxy-5-methylphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2774078#spectroscopic-characterization-data-for-1-
2-methoxy-5-methylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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